molecular formula C17H22N2O B2501376 1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2175581-04-9

1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2501376
CAS No.: 2175581-04-9
M. Wt: 270.376
InChI Key: XGNZUHCECKNINN-UHFFFAOYSA-N
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Description

Indole and piperidine are both essential heterocyclic systems in the field of drug discovery . They are found in many important synthetic drug molecules and have shown clinical and biological applications . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Piperidine derivatives also show a wide variety of biological activities and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Molecular Structure Analysis

The molecular structure of indole and piperidine derivatives can vary widely depending on the specific compound . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Chemical Reactions Analysis

The chemical reactions involving indole and piperidine derivatives can be complex and depend on the specific compound . For example, indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole and piperidine derivatives can vary widely depending on the specific compound . Indole is physically crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole and piperidine derivatives can vary widely depending on the specific compound and its biological activity . For example, some indole derivatives showed inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards associated with indole and piperidine derivatives can vary widely depending on the specific compound . It’s important to handle these compounds with care and use appropriate safety measures.

Future Directions

Indole and piperidine derivatives continue to be an area of interest in drug discovery due to their diverse biological activities . Future research will likely continue to explore the potential therapeutic applications of these compounds.

Properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-17(20)18-10-7-14(8-11-18)13-19-12-9-15-5-3-4-6-16(15)19/h2-6,14H,1,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNZUHCECKNINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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